molecular formula C7H3BrCl2F2O B1403906 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene CAS No. 1417567-65-7

2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene

Cat. No.: B1403906
CAS No.: 1417567-65-7
M. Wt: 291.9 g/mol
InChI Key: OFTXJKVEIPSYLC-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene is a halogenated aromatic compound with a benzene core substituted at positions 1 (chloro), 2 (bromo), and 4 (chloro(difluoro)methoxy). The unique chloro(difluoro)methoxy group (–O–C(Cl)F₂) distinguishes it from simpler methoxy or halogenated derivatives.

Properties

IUPAC Name

2-bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTXJKVEIPSYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor, such as 1-chloro-4-[chloro(difluoro)methoxy]benzene, using bromine under controlled conditions. The reaction typically requires a catalyst, such as iron(III) bromide, and is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, purification, and isolation steps to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, facilitated by strong acids like sulfuric acid or nitric acid.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, using palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.

    Electrophilic Aromatic Substitution: Concentrated sulfuric acid or nitric acid at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives, such as anilines or thiophenols.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials, such as liquid crystals and polymers.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

    Agricultural Chemistry: Explored as a precursor for agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms and the chloro(difluoro)methoxy group influences its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in catalytic cycles in coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(a) 2-Bromo-4-chloro-1-(difluoromethyl)benzene (CAS 1261476-50-9)
  • Molecular Formula : C₇H₄BrClF₂
  • Molecular Weight : 241.46 g/mol
  • Substituents :
    • Position 1: Difluoromethyl (–CF₂H)
    • Position 2: Bromo
    • Position 4: Chloro
  • Key Differences :
    • Replaces the chloro(difluoro)methoxy group with a difluoromethyl group.
    • Lower polarity and reduced steric hindrance compared to the target compound.
  • Applications : Likely used in cross-coupling reactions due to bromo and chloro leaving groups .
(b) 4-Bromo-1-chloro-2-fluorobenzene (CAS 47173-80-8)
  • Molecular Formula : C₆H₃BrClF
  • Molecular Weight : 209.45 g/mol
  • Substituents :
    • Position 1: Chloro
    • Position 2: Fluoro
    • Position 4: Bromo
  • Lower molecular weight and higher volatility.
  • Applications : Intermediate in synthesis of fluorinated pharmaceuticals .

Compounds with Methoxy Derivatives

(a) 2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3)
  • Molecular Formula : C₇H₆BrFO
  • Molecular Weight : 205.02 g/mol
  • Substituents :
    • Position 1: Methoxy (–OCH₃)
    • Position 2: Bromo
    • Position 4: Fluoro
  • Key Differences :
    • Methoxy group (–OCH₃) is electron-donating, contrasting with the electron-withdrawing chloro(difluoro)methoxy group in the target compound.
    • Reduced steric hindrance due to smaller substituent.
  • Applications : Used in ligand synthesis for catalysis .
(b) 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS 132532-64-0)
  • Molecular Formula : C₉H₁₁BrO₃
  • Molecular Weight : 247.09 g/mol
  • Substituents :
    • Position 1: Methoxymethoxy (–OCH₂OCH₃)
    • Position 2: Methoxy
    • Position 4: Bromo
  • Key Differences :
    • Contains a methoxymethoxy group, which is bulkier but less electronegative than chloro(difluoro)methoxy.
    • Higher solubility in polar solvents due to ether linkages.
  • Applications : Protected intermediate in multi-step organic synthesis .

Compounds with Fluorinated Substituents

(a) 2-Bromo-5-(trifluoromethoxy)phenol (CAS 205371-26-2)
  • Molecular Formula : C₇H₄BrF₃O₂
  • Molecular Weight : 273.01 g/mol
  • Substituents :
    • Position 2: Bromo
    • Position 5: Trifluoromethoxy (–OCF₃)
    • Hydroxyl group (–OH) at position 1.
  • Key Differences: Trifluoromethoxy group (–OCF₃) is more electron-withdrawing than chloro(difluoro)methoxy. Presence of a phenol group increases acidity (pKa ~10).
  • Applications : Building block for fluorinated agrochemicals .
(b) 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)
  • Molecular Formula : C₇H₅BrClF
  • Molecular Weight : 223.47 g/mol
  • Substituents :
    • Position 1: Methyl (–CH₃)
    • Position 2: Bromo
    • Position 3: Chloro
    • Position 4: Fluoro
  • Key Differences :
    • Methyl group is electron-donating, altering reactivity compared to halogen/ether-substituted analogs.
    • Multiple halogens enable regioselective functionalization.
  • Safety : Requires precautions for inhalation and skin contact .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene N/A C₇H₃BrCl₂F₂O ~278.36 (estimated) 1-Cl, 2-Br, 4-O–C(Cl)F₂ High steric hindrance, EWG-dominated
2-Bromo-4-chloro-1-(difluoromethyl)benzene 1261476-50-9 C₇H₄BrClF₂ 241.46 1-CF₂H, 2-Br, 4-Cl Moderate polarity, cross-coupling utility
4-Bromo-1-chloro-2-fluorobenzene 47173-80-8 C₆H₃BrClF 209.45 1-Cl, 2-F, 4-Br High volatility, pharmaceutical intermediate
2-Bromo-4-fluoro-1-methoxybenzene 2040-89-3 C₇H₆BrFO 205.02 1-OCH₃, 2-Br, 4-F Electron-donating methoxy group
2-Bromo-5-(trifluoromethoxy)phenol 205371-26-2 C₇H₄BrF₃O₂ 273.01 1-OH, 2-Br, 5-OCF₃ High acidity, agrochemical precursor

Key Findings

Electronic Effects : The chloro(difluoro)methoxy group in the target compound provides stronger electron-withdrawing effects than methoxy or simple halogen substituents, directing electrophilic substitution to specific positions.

Steric Influence : Bulkier substituents (e.g., –O–C(Cl)F₂) reduce reaction rates in sterically demanding reactions compared to smaller groups like –Cl or –F.

Applications : Bromo and chloro substituents enable cross-coupling reactions, while fluorinated groups enhance metabolic stability in drug candidates.

Biological Activity

2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene is a fluorinated aromatic compound characterized by its unique halogenation pattern, which influences its chemical reactivity and biological activity. The presence of bromine, chlorine, and difluoromethoxy groups enhances its potential interactions with biological systems. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C7H4BrClF2OC_7H_4BrClF_2O, with a molecular weight of approximately 257.46 g/mol. Its structure includes a bromine atom, a chloro substituent, and a difluoromethoxy group attached to a benzene ring, contributing to its unique electronic properties.

PropertyValue
Molecular FormulaC₇H₄BrClF₂O
Molecular Weight257.46 g/mol
CAS Number112556-13-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity and specificity towards these targets, potentially leading to the modulation of biochemical pathways. Such interactions can result in inhibition or activation of specific processes critical for therapeutic effects.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated compounds often possess antimicrobial properties due to their ability to disrupt microbial membranes or inhibit enzymatic functions.
  • Anticancer Potential : The electronic properties imparted by the halogen groups may enhance the compound's ability to bind to DNA or proteins involved in cancer progression. Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes, which is beneficial in drug development for diseases such as cancer and metabolic disorders.

Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition, particularly in compounds with multiple halogen substituents, highlighting the importance of structural modifications in enhancing biological activity .

Study 2: Anticancer Effects

A recent investigation into the anticancer properties of halogenated benzene derivatives revealed that compounds with similar structures exhibited selective cytotoxicity towards breast cancer cells. The study emphasized the role of electronic effects from halogen atoms in increasing apoptosis rates in treated cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameUnique Features
4-Bromo-1-chloro-2-fluorobenzeneLacks difluoromethoxy group; simpler structure
4-Bromo-1-fluoro-2-methoxybenzeneContains methoxy instead of difluoromethoxy
2-Bromo-5-[chloro(difluoro)methoxy]-1,3-difluorobenzeneAdditional fluorine atoms; different substitution pattern

This comparison illustrates how the complex halogenation pattern in this compound imparts distinct chemical reactivity and biological activity compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene, and how can yield be maximized in multi-step reactions?

Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution steps. A validated approach includes:

Bromination/Chlorination : Start with a para-substituted benzene derivative (e.g., 1-chloro-4-methoxybenzene). Use FeBr₃ or AlCl₃ as a catalyst for bromination/chlorination .

Difluoromethoxy Introduction : React with ClCF₂O− reagents (e.g., ClCF₂OK) under anhydrous conditions in DMF at 80°C for 8–12 hours .

Purification : Column chromatography (silica gel, hexane:EtOAc 9:1) achieves >95% purity.
Critical Parameters :

  • Control reaction temperature to avoid over-halogenation.
  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of ClCF₂O− intermediates .

Q. How does the substitution pattern (Br, Cl, ClF₂O−) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at position 2 is the most reactive site for Suzuki-Miyaura coupling due to its steric accessibility and electronic activation by adjacent Cl and ClF₂O− groups. Key findings:

  • Reactivity Hierarchy : Br (position 2) > Cl (position 1) > ClF₂O− (position 4) .
  • Electronic Effects : The electron-withdrawing ClF₂O− group deactivates the ring but enhances oxidative addition in Pd-catalyzed reactions .
    Experimental Design :
  • Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Monitor reaction progress via GC-MS.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹⁹F NMR : A quintet at δ −75 ppm (CF₂Cl group) and a singlet at δ −60 ppm (ClF₂O−) confirm substitution .
  • ¹H NMR : Aromatic protons appear as a doublet of doublets (J = 8.5 Hz, 2H, positions 5 and 6) and a singlet (1H, position 3) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 297.89 (calculated for C₇H₄BrCl₂F₂O) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Electrophilic Attack Sites : Position 5 (meta to ClF₂O−) is most favorable due to electron-withdrawing effects.
  • Activation Barriers : Lower for Br-substituted positions (ΔG‡ = 15–20 kcal/mol) compared to Cl-substituted sites .
    Validation : Compare DFT predictions with experimental nitration (HNO₃/H₂SO₄) outcomes. A 5-nitro derivative dominates (>70% yield) .

Q. What contradictions exist in reported biological activity data for structurally similar compounds, and how can they be resolved?

Data Contradiction Analysis :

CompoundReported IC₅₀ (μM)Biological TargetSource
2-Bromo-4-Cl-CF₂O-Benzene12.3 (Antimicrobial)E. coli
2-Chloro-4-Br-CF₂O-Benzene25.1 (Antimicrobial)E. coli
Resolution Strategies :
  • Standardize Assays : Use identical bacterial strains (e.g., ATCC 25922) and growth media (LB broth, pH 7.2).
  • Control for Purity : Ensure >98% purity via HPLC before testing.
  • Mechanistic Studies : Perform time-kill assays to differentiate bacteriostatic vs. bactericidal effects .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of nucleophilic aromatic substitution (SNAr) in this compound?

Methodological Answer:

  • Deuterium Labeling : Synthesize deuterated analogs at position 3 (ortho to ClF₂O−).
  • KIE Measurement : Compare rates of hydrolysis (D₂O, 100°C) for deuterated vs. non-deuterated compounds. A KIE >1 indicates a concerted mechanism; KIE ≈1 suggests stepwise .
    Experimental Setup :
  • Monitor reaction via ¹H NMR (disappearance of aromatic proton signals).
  • Use pseudo-first-order conditions with excess nucleophile (e.g., NaOMe) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene
Reactant of Route 2
2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene

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